N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
CAS No.:
Cat. No.: VC14972222
Molecular Formula: C15H14FN3O4S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FN3O4S |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[[2-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
| Standard InChI Key | RUFDLUUYTJDVPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC(=O)O |
Introduction
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound belonging to the class of thiazole derivatives. It features a thiazole ring, a fluorophenyl group, and a glycylglycine moiety, making it of interest for potential biological activities and applications in medicinal chemistry. This compound is part of ongoing research due to its unique structure and potential therapeutic implications.
Synthesis
The synthesis of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.
Potential Applications
This compound has potential applications in various fields, particularly in medicinal chemistry, due to its unique structure and potential biological activities. Preliminary studies suggest it may exhibit antimicrobial effects against various pathogens, though detailed mechanisms remain to be explored through further biological assays.
Chemical Reactions and Mechanisms
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can participate in various chemical reactions, including those typical of thiazole derivatives and peptide-like structures. Common reagents used in these reactions include nucleophiles and electrophiles that target the carbonyl group or the thiazole ring.
Biological Activity
While specific biological activity data for N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is limited, related thiazole derivatives have shown promising antimicrobial and anticancer activities . Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
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